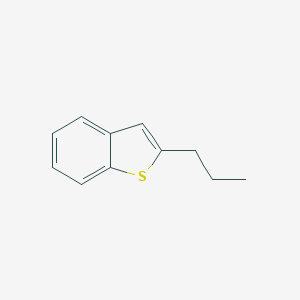
2-Propyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyl-1-benzothiophene is an organic compound with the molecular formula C11H12S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. Benzothiophenes are known for their presence in petroleum-related deposits and their use as starting materials in the synthesis of larger, bioactive structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing benzo[b]thiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, leading to the final product via an S-migration process . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, catalyzed by CuBr/1,10-Phen in an Ullmann cross-coupling reaction .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials under harsh reaction conditions. The development of green and efficient methods for synthesizing these compounds is an ongoing area of research .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of benzo[b]thiophene derivatives can lead to the formation of thiophene 1-oxides.
Reduction: Reduction reactions can modify the sulfur atom or other substituents on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) and trifluoroacetic acid (CF3CO2H) for oxidation reactions.
Reducing agents: Various reducing agents depending on the specific reaction requirements.
Catalysts: Metal catalysts like CuBr and 1,10-Phen for Ullmann cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce thiophene 1-oxides, while substitution reactions can yield a variety of functionalized benzothiophene derivatives .
Applications De Recherche Scientifique
Pharmacological Properties
2-Propyl-1-benzothiophene has been identified as a promising candidate for the development of drugs targeting various diseases. Its mechanism of action primarily involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic processes. The compound has shown efficacy in:
- Diabetes Management : It exhibits hypoglycemic and hypolipidemic effects, which can help manage diabetes and its complications, including hyperlipidemia and arteriosclerosis .
- Anti-inflammatory Effects : The compound is effective against a range of inflammatory diseases such as rheumatoid arthritis, asthma, and ulcerative colitis .
- Cancer Treatment : Studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
Case Studies
Recent studies have synthesized various benzothiophene derivatives to evaluate their biological activities. For instance, a study highlighted the antitumor properties of benzothiophene-chalcone hybrids, demonstrating their ability to inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease . Another study focused on structural optimization of these compounds to enhance their anticancer activity against specific cancer cell lines .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various pathogens has been documented, suggesting potential applications in treating infections.
Enzyme Inhibition
The compound has been studied for its enzyme-inhibitory activities, particularly against cholinesterases. The structure-activity relationship (SAR) studies have shown that modifications to the benzothiophene scaffold can significantly enhance inhibitory potency against these enzymes .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance its properties. For example:
These synthetic routes enable researchers to create a library of derivatives with tailored biological activities.
Mécanisme D'action
The mechanism of action of benzo[b]thiophene, 2-propyl- involves various molecular targets and pathways. For instance, the formation of a quaternary spirocyclization intermediate through selective ipso-addition leads to the final product via an S-migration process .
Comparaison Avec Des Composés Similaires
2-Propyl-1-benzothiophene can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different structural and chemical properties.
Thiophene derivatives:
This compound stands out due to its specific synthetic routes, reaction conditions, and diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
16587-32-9 |
|---|---|
Formule moléculaire |
C11H12S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
2-propyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8H,2,5H2,1H3 |
Clé InChI |
IBJARYHUXSJWRZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2S1 |
SMILES canonique |
CCCC1=CC2=CC=CC=C2S1 |
Synonymes |
2-PROPYLBENZO[B]THIOPHENE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













